STS-135

Übersicht

Beschreibung

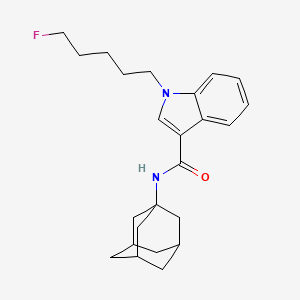

STS-135 is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. The structure of this compound includes an adamantane group, a fluoropentyl chain, and an indole core, which contribute to its unique chemical properties and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of STS-135 typically involves several key steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Attachment of the Adamantane Group: The adamantane group is introduced through a nucleophilic substitution reaction, where an adamantane derivative reacts with the indole core.

Introduction of the Fluoropentyl Chain: The fluoropentyl chain is attached via a nucleophilic substitution reaction, where a fluoropentyl halide reacts with the indole core.

Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

STS-135 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield amine or alkane derivatives. Substitution reactions can lead to a variety of substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Microgravity Effects on Biological Systems

The STS-135 mission facilitated numerous studies that examined how microgravity influences various biological processes. Key experiments included:

- Space Tissue Loss-2 : This study focused on the effects of microgravity on keratinocytes, which are crucial for skin health. It aimed to understand how spaceflight impacts tissue regeneration and immune responses .

- Bone Loss Prevention : Researchers investigated how weightlessness affects bone tissue at the molecular level. The study aimed to develop strategies to mitigate bone density loss in astronauts during long-duration missions .

- Immune System Response : A study evaluated changes in mouse thymus and spleen tissues post-flight, revealing significant alterations in gene expression related to cancer and immune function. This research highlighted potential risks for astronauts regarding immune system health during space travel .

Plant Growth Studies

The Plant Signaling experiment focused on understanding how microgravity affects plant growth, specifically using Arabidopsis thaliana. This research is critical for developing sustainable food sources for long-term space missions, as it provides insights into plant biology under altered gravitational conditions .

Experimental Findings

| Experiment Name | Objective | Key Findings |

|---|---|---|

| Space Tissue Loss-2 | Investigate keratinocyte response to microgravity | Altered gene expression affecting skin health; implications for wound healing |

| Bone Loss Prevention | Study bone tissue changes in microgravity | Significant protein expression changes; potential countermeasures identified |

| Immune System Response | Assess thymus and spleen health | Increased DNA fragmentation; immune system aberrations noted |

| Plant Signaling | Examine plant growth under microgravity | Insights into biochemical responses; implications for food production in space |

Immune System Changes in Mice

A detailed case study analyzed thymus and spleen samples from mice flown aboard this compound. The study found that DNA fragmentation was significantly higher in flight mice compared to ground controls, indicating that space travel may compromise immune defenses . The results suggest that future missions should consider these biological impacts when planning astronaut health protocols.

Bone Health Research

Another case study focused on bone density changes observed in mice during the mission. Researchers monitored protein expression related to bone metabolism, discovering that microgravity significantly alters these processes, which could lead to osteoporosis-like conditions in astronauts . This research is pivotal for developing countermeasures against bone loss during extended space flights.

Wirkmechanismus

The mechanism of action of STS-135 involves its interaction with cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. The compound binds to these receptors, mimicking the effects of naturally occurring cannabinoids. This interaction leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other cellular processes.

Vergleich Mit ähnlichen Verbindungen

STS-135 can be compared with other synthetic cannabinoids, such as:

N-(Adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide: Similar structure but lacks the fluorine atom in the pentyl chain.

N-(Adamantan-1-yl)-1-(4-fluorobutyl)-1H-indole-3-carboxamide: Similar structure but has a shorter fluorinated chain.

N-(Adamantan-1-yl)-1-(5-chloropentyl)-1H-indole-3-carboxamide: Similar structure but has a chlorine atom instead of a fluorine atom in the pentyl chain.

The uniqueness of this compound lies in its specific structural features, such as the presence of the fluorine atom in the pentyl chain, which can influence its binding affinity and activity at cannabinoid receptors.

Biologische Aktivität

STS-135, the final mission of NASA's Space Shuttle program, launched on July 8, 2011, and returned on July 21, 2011. This mission primarily focused on delivering supplies to the International Space Station (ISS) and included several scientific experiments aimed at understanding the biological effects of microgravity. The biological activities observed during this mission provide valuable insights into how living organisms adapt to space environments.

Overview of Experiments

The this compound mission featured a variety of experiments that explored the biological responses of different organisms to microgravity. Notably, the mission included studies on tardigrades, bacteria, and mice, each contributing to our understanding of biological processes in space.

Key Experiments

- Tardigrade Growth Study : Investigated how microgravity affects the cell size and growth rate of tardigrades (water bears). The aim was to compare specimens raised in space with those on Earth to identify any significant differences in cell morphology and growth patterns .

- Pseudomonas aeruginosa Biofilm Formation : A study on the behavior of Pseudomonas aeruginosa in microgravity revealed that biofilms formed in space exhibited unique structural characteristics, including a “column-and-canopy” formation not observed on Earth. These biofilms also demonstrated increased biomass and cell viability compared to ground controls .

- Mouse Bone Loss Prevention : The Commercial Biomedical Test Module-3 (CBTM-3) aimed to evaluate a novel therapeutic countermeasure against bone loss induced by microgravity. This experiment utilized a mouse model to assess the efficacy of an anti-sclerostin antibody in promoting bone formation during spaceflight .

Tardigrade Experiment

- Objective : To determine the impact of microgravity on cellular growth.

- Methodology : Tardigrades were sent into orbit with sufficient food supplies. Post-mission analysis focused on comparing cell sizes.

- Findings : Preliminary results indicated potential differences in cell size between microgravity specimens and Earth-bound controls, suggesting that microgravity might influence cellular growth mechanisms .

Bacterial Behavior Study

- Objective : To understand how Pseudomonas aeruginosa adapts to microgravity.

- Methodology : Bacteria were cultured in artificial urine aboard the shuttle.

- Findings : Biofilms formed in space displayed increased thickness and complexity. The gene expression related to metabolism and virulence is under further investigation to understand these adaptations better .

Mouse Model Study

- Objective : To prevent bone loss during spaceflight.

- Methodology : Mice were treated with an anti-sclerostin antibody before and during flight.

- Findings : Gene expression analysis revealed changes associated with inflammation and neuronal stress. The study aims to develop countermeasures for bone loss applicable both in space and for conditions like osteoporosis on Earth .

Data Tables

| Experiment | Organism | Key Findings |

|---|---|---|

| Tardigrade Growth Study | Tardigrades | Potential differences in cell size due to microgravity |

| Biofilm Formation | Pseudomonas aeruginosa | Unique biofilm structures with increased biomass |

| Bone Loss Prevention | Mice | Changes in gene expression indicating bone health risk |

Case Studies

- Microbial Adaptation : The study of Pseudomonas aeruginosa biofilms has implications for understanding microbial behavior in long-duration space missions. The unique structures formed may pose risks for equipment and human health if not managed properly.

- Bone Health Research : The findings from the CBTM-3 experiment highlight the importance of developing effective countermeasures against skeletal fragility due to prolonged exposure to microgravity. This research could inform treatments for osteoporosis and other conditions related to bone density loss.

Eigenschaften

IUPAC Name |

N-(1-adamantyl)-1-(5-fluoropentyl)indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FN2O/c25-8-4-1-5-9-27-16-21(20-6-2-3-7-22(20)27)23(28)26-24-13-17-10-18(14-24)12-19(11-17)15-24/h2-3,6-7,16-19H,1,4-5,8-15H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYHGVCHRRXECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CN(C5=CC=CC=C54)CCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725427 | |

| Record name | STS 135 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354631-26-7 | |

| Record name | 1-(5-Fluoropentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354631-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | STS-135 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354631267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STS 135 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STS-135 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6917946XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.